Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)-
Description
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- is a structurally complex heterocyclic compound featuring a piperazine core substituted with a benzoyl group at position 4, a methyl group at position 2 (with S stereochemistry), and a 1,2-dioxoethyl moiety linked to a pyrrolo[2,3-b]pyridine heterocycle. This compound combines multiple pharmacophoric elements:
- The piperazine ring contributes to solubility and hydrogen-bonding interactions, often enhancing bioavailability in drug-like molecules .
- The pyrrolo[2,3-b]pyridine moiety, a fused bicyclic system, is a privileged scaffold in medicinal chemistry due to its resemblance to purine bases and its role in kinase inhibition .
- The 1,2-dioxoethyl linker may confer electrophilic reactivity or participate in hydrogen bonding.
Properties
CAS No. |
357262-66-9 |
|---|---|
Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[(2S)-4-benzoyl-2-methylpiperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C21H20N4O3/c1-14-13-24(20(27)15-6-3-2-4-7-15)10-11-25(14)21(28)18(26)17-12-23-19-16(17)8-5-9-22-19/h2-9,12,14H,10-11,13H2,1H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
CCGWWGUXCYXFJW-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents used in these reactions include benzoyl chloride, pyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoyl and pyrrolo-pyridine groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is a complex organic compound with a unique molecular structure featuring a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. It has a molecular weight of 376.4 g/mol. The compound is identified by the CAS number 357262-66-9. Due to its structural features, this compound has potential applications in medicinal chemistry because it may interact with various biological targets.
Potential Applications
Piperazine derivatives are known for their diverse biological activities, including potential use as anthelmintics and psychoactive agents. The specific biological activity of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- may involve interactions with various receptors or enzymes in biological pathways, influencing cellular processes such as neurotransmission or metabolic regulation.
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is distinguished by its unique combination of a benzoyl moiety and a pyrrolo-pyridine structure, which may confer specific biological properties not found in other piperazine derivatives. Its complex structure suggests potential for novel interactions within biological systems that could lead to new therapeutic avenues.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperazine | Benzyl group on piperazine | Antidepressant effects |
| 4-Methylpiperazine | Methyl substitution on piperazine | Antimicrobial properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl group | Psychoactive effects |
| 4-Acetylpiperazine | Acetyl substitution | Anticancer activity |
Mechanism of Action
The mechanism of action of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine derivatives with pyrrolo-pyridine or analogous heterocyclic substituents. Key comparisons are summarized below:
Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity : The target compound’s pyrrolo[2,3-b]pyridine substituent differentiates it from the dimethoxy-pyrrolo[2,3-c]pyridine in , which may alter electronic properties and binding affinities.
Stereochemical Complexity : The (2S)-methyl group in the target compound introduces stereochemical specificity absent in and , which could enhance target selectivity.
Pharmacological Potential (Inferred from Analogues)
While direct biological data for the target compound are unavailable, insights can be drawn from related structures:
- Pyrrolo-pyridine derivatives exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathways) .
- Piperazine-containing compounds, such as those in , are explored as CNS agents due to blood-brain barrier penetration.
- The 4,7-dimethoxy substitution in may enhance solubility but reduce metabolic resistance compared to the unsubstituted pyrrolo[2,3-b]pyridine in the target compound.
Biological Activity
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, (2S)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Structural Overview
The compound belongs to the piperazine family and is characterized by a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. Its molecular formula is with a molecular weight of approximately 376.4 g/mol. The compound's CAS number is 357262-66-9, which aids in its identification in chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the piperazine ring followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents include benzoyl chloride and pyridine derivatives, often utilizing catalysts to optimize yield and purity through techniques such as chromatography.
Biological Activity
Piperazine derivatives are known for their diverse biological activities. The specific biological activity of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, may involve interactions with various receptors or enzymes in biological pathways. These interactions can influence cellular processes such as neurotransmission or metabolic regulation.
Antimicrobial Activity
Research indicates that certain piperazine derivatives exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The potential for Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, to function as an antimicrobial agent warrants further investigation .
Anticancer Potential
Preliminary studies suggest that compounds with similar structural features may possess anticancer activities. For example, derivatives with a pyrrolidine or pyridine structure have been evaluated for their cytotoxic effects on cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .
Case Studies and Research Findings
Several studies have focused on the biological activity of related piperazine compounds:
- Antitubercular Activity : A study explored substituted piperazine derivatives for their activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), with some exhibiting significant antitubercular activity .
- Cytotoxicity Assessments : In vitro tests on human embryonic kidney cells (HEK-293) showed that certain derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies have been conducted to predict the interactions between Piperazine derivatives and target proteins involved in disease pathways. These studies provide insights into the mechanism of action and potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperazine | Benzyl group on piperazine | Antidepressant effects |
| 4-Methylpiperazine | Methyl substitution on piperazine | Antimicrobial properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl group | Psychoactive effects |
| 4-Acetylpiperazine | Acetyl substitution | Anticancer activity |
| Piperazine, 4-benzoyl... (current compound) | Benzoyl moiety + pyrrolo-pyridine structure | Potential novel interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
